Product packaging for 4,6-Dichloro-2-fluoro-3-methoxybenzylamine(Cat. No.:)

4,6-Dichloro-2-fluoro-3-methoxybenzylamine

Cat. No.: B12088743
M. Wt: 224.06 g/mol
InChI Key: FEYNYRMTZHCEJB-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Amines and Benzyl (B1604629) Derivatives

Halogenated aromatic hydrocarbons are organic compounds that contain a benzene (B151609) ring and one or more halogen atoms. iloencyclopaedia.org These compounds, including their amine derivatives, are characterized by the high electronegativity of the halogen atoms, which polarizes the carbon-halogen bond. ncert.nic.in This polarization, along with the potential for the halogen to act as a leaving group, imparts specific reactivity to the molecule. The presence of multiple halogen atoms, as in 4,6-dichloro-2-fluoro-3-methoxybenzylamine, further influences the electronic environment of the aromatic ring.

Benzylamines, a class of compounds where an aminomethyl group is attached to a benzene ring, are fundamental structures in organic synthesis. The amino group provides a site for a wide array of chemical transformations. askiitians.comcsjmu.ac.in When the benzene ring is substituted with halogens and a methoxy (B1213986) group, as in the case of this compound, the interplay between these substituents creates a unique chemical entity with distinct properties and reactivity patterns. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating effect of the methoxy group, modulates the basicity of the amine and the reactivity of the aromatic ring toward electrophilic substitution. csjmu.ac.in

Significance of Substituted Benzylamines as Versatile Synthons in Chemical Research

Substituted benzylamines are highly valued as synthons, which are molecular fragments used as building blocks in the strategic assembly of more complex molecules. iaea.org Their utility stems from the reactivity of the benzylamine (B48309) moiety, which can participate in a variety of bond-forming reactions. For instance, the amino group can be alkylated, acylated, or used in condensation reactions to form imines. askiitians.comcsjmu.ac.in

A particularly important transformation is reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent to form a new amine. researchgate.netcaltech.edupearson.comtandfonline.comscispace.com This powerful method allows for the construction of carbon-nitrogen bonds and is widely employed in the synthesis of a diverse range of amine-containing compounds. Substituted benzylamines, such as this compound, can serve as the amine component in such reactions, leading to the formation of more elaborate molecular structures. The synthesis of this specific benzylamine would likely proceed via the reductive amination of its corresponding aldehyde, 4,6-dichloro-2-fluoro-3-methoxybenzaldehyde (B2580995).

The synthesis of related substituted benzaldehydes has been documented. For example, 2-fluoro-3-methoxybenzaldehyde (B32414) is a known precursor for various pharmaceutical ingredients. ossila.com Similarly, methods for preparing dichlorofluorobenzaldehydes, such as 2,6-dichloro-4-fluorobenzaldehyde, have been developed, often involving Grignard reactions. patsnap.comgoogle.com These synthetic routes to the aldehyde precursors are crucial for the subsequent production of the target benzylamine.

Overview of Current Research Trajectories Pertaining to this compound and Structurally Related Compounds

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for structurally related compounds provide insight into its potential applications. Halogenated and methoxy-substituted aromatic compounds are prevalent in medicinal chemistry and materials science.

For instance, the structurally similar compound 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) is a key intermediate in the synthesis of Ticagrelor, an antiplatelet drug. chemicalbook.com This highlights the role of polysubstituted aromatic and heteroaromatic amines in the development of pharmaceuticals. Another related compound, 4-amino-3,5-dichloro-6-fluoro-2-pyridone, is a transformation product of the herbicide fluroxypyr, indicating the relevance of such structures in agrochemical research. nih.gov

Furthermore, research into the synthesis of complex molecules often utilizes building blocks with multiple functional groups to allow for sequential and selective reactions. The combination of chloro, fluoro, methoxy, and aminomethyl groups on a single benzene ring in this compound offers multiple reaction sites. This multi-functionality makes it a potentially valuable intermediate for creating libraries of diverse compounds for high-throughput screening in drug discovery and materials science. The development of efficient synthetic methods for such versatile synthons remains an active area of investigation in organic chemistry. nih.govresearchgate.netorganic-chemistry.org

Chemical Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2FNO B12088743 4,6-Dichloro-2-fluoro-3-methoxybenzylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8Cl2FNO

Molecular Weight

224.06 g/mol

IUPAC Name

(4,6-dichloro-2-fluoro-3-methoxyphenyl)methanamine

InChI

InChI=1S/C8H8Cl2FNO/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2H,3,12H2,1H3

InChI Key

FEYNYRMTZHCEJB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1F)CN)Cl)Cl

Origin of Product

United States

Strategic Synthetic Methodologies for 4,6 Dichloro 2 Fluoro 3 Methoxybenzylamine and Its Analogues

Precursor Synthesis and Intermediate Derivatization for the Benzylamine (B48309) Scaffold

The foundation for synthesizing 4,6-dichloro-2-fluoro-3-methoxybenzylamine lies in the efficient preparation of appropriately substituted aromatic precursors, primarily benzaldehydes or benzonitriles. These intermediates contain the core phenyl ring with the required halogen and methoxy (B1213986) substituents, ready for conversion to the final benzylamine.

The synthesis of halogenated benzaldehyde (B42025) and benzonitrile (B105546) precursors is a critical first step. Benzaldehydes can be prepared through various methods, including the oxidation of corresponding benzyl (B1604629) alcohols or the formylation of an aromatic ring. For instance, the oxidation of a substituted (phenyl)methanol using an oxidizing agent like manganese dioxide can yield the desired benzaldehyde. chemicalbook.com Another approach involves the reaction of a substituted benzene (B151609) with a formylating agent. The preparation of 3-bromo-4-fluoro-benzaldehyde, for example, can be achieved by reacting 4-fluorobenzaldehyde (B137897) with bromine in the presence of aluminum chloride. google.com

Benzonitriles are also valuable precursors as they can be directly reduced to benzylamines. biosynth.comresearchgate.net A common method for their synthesis is the dehydration of benzaldoximes, which are formed from the corresponding benzaldehyde and hydroxylamine (B1172632). rsc.orgresearchgate.net This transformation can be catalyzed by various reagents. rsc.org For example, a one-pot synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride has been developed, highlighting an efficient route from an aldehyde to a nitrile intermediate. rsc.org

The following table outlines general synthetic routes to these key precursors.

Precursor TypeStarting Material ExampleReaction TypeReagents ExampleTypical Product
BenzaldehydeSubstituted Benzyl AlcoholOxidationManganese Dioxide (MnO₂)Substituted Benzaldehyde
BenzaldehydeSubstituted BenzeneFormylation / HalogenationBromine (Br₂), AlCl₃Halogenated Benzaldehyde
BenzonitrileSubstituted BenzaldehydeOximation followed by DehydrationHydroxylamine hydrochloride (NH₂OH·HCl)Substituted Benzonitrile
BenzonitrileSubstituted Toluene (B28343)AmmoxidationAmmonia (B1221849) (NH₃), Air, CatalystSubstituted Benzonitrile

Achieving the specific 2,3,4,6-substitution pattern of this compound requires precise control over the regiochemistry of electrophilic aromatic substitution reactions. The existing substituents on the aromatic ring direct the position of incoming electrophiles. The fluorine atom and the methoxy group are both ortho-, para-directing activators due to their ability to donate electron density through resonance. However, their directing effects must be carefully considered in sequence.

For instance, starting with a molecule like 3-fluoro-2-methoxyphenol, the hydroxyl, fluoro, and methoxy groups would direct incoming electrophiles. Subsequent chlorination reactions would need to be controlled to achieve substitution at the desired 4- and 6-positions. The development of methods for regioselective halogenation, for example using N-halosuccinimides in fluorinated alcohols, allows for high selectivity under mild conditions. acs.org In some cases, a multi-step process of protection, substitution, and deprotection, or a sequence of halogenation and reduction, might be necessary to install the correct pattern. organic-chemistry.org The use of specialized nanoreactors, such as single-walled carbon nanotubes, has also been shown to drastically affect the regioselectivity of aromatic halogenation reactions. rsc.org

The directing influence of common functional groups is summarized below.

Functional GroupTypeDirecting Effect
-OCH₃ (Methoxy)ActivatingOrtho, Para
-F, -Cl (Halogens)DeactivatingOrtho, Para
-OH (Hydroxyl)ActivatingOrtho, Para
-NO₂ (Nitro)DeactivatingMeta
-CN (Cyano)DeactivatingMeta

Once the correctly substituted benzaldehyde or benzonitrile precursor is obtained, the final step is the introduction of the benzylamine functionality. There are two primary pathways for this transformation.

One major route is the catalytic hydrogenation of a benzonitrile derivative. google.com This reaction is typically carried out using a metal catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, with ammonia often added to suppress the formation of secondary and tertiary amine byproducts. google.com

The second key method is the reductive amination of a benzaldehyde. nih.govias.ac.in This can be performed as a one-pot reaction where the aldehyde is mixed with an ammonia source (like aqueous ammonia or ammonium (B1175870) salts) and a reducing agent. tandfonline.comresearchgate.net The reaction proceeds through the in-situ formation of an imine, which is then immediately reduced to the primary amine. nih.gov A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. ias.ac.intandfonline.com Ruthenium complexes have also been shown to be effective catalysts for the reductive amination of aldehydes to primary amines. nih.gov

Amination MethodPrecursorKey ReagentsAdvantages
Nitrile ReductionBenzonitrileH₂, Raney Ni or Pd/C, NH₃Direct conversion, often high yield. google.com
Reductive AminationBenzaldehydeNH₃ source, reducing agent (e.g., NaBH₄, H₂/catalyst)One-pot procedure, avoids isolation of imine intermediate. nih.govtandfonline.com
Alcohol AminationBenzyl AlcoholNH₃, Catalyst (e.g., Fe₃O₄@SiO₂@CS@EDTA-Cu)Uses readily available alcohol starting materials. irjmets.com

Targeted Synthetic Routes to this compound

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing aromatic rings, particularly those that are electron-deficient. chemistrysteps.comyoutube.com For an SNAr reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a good leaving group (typically a halogen). chemistrysteps.comresearchgate.net

A hypothetical SNAr route to the target compound's scaffold could start with a highly halogenated benzene ring, for example, 1,2,4,5-tetrachloro-3-fluorobenzene. The strategy would involve the selective, stepwise substitution of the chlorine atoms with a methoxy group and then, ultimately, a protected aminomethyl group or a precursor. The reactivity of halogens as leaving groups in SNAr generally follows the order F > Cl > Br > I, which is opposite to their order in SN1/SN2 reactions. chemistrysteps.com This allows for potential selectivity. However, controlling the regiochemistry of multiple substitutions on a polyhalogenated ring can be challenging, and this pathway is often less direct than building the molecule through electrophilic substitutions on a more functionalized starting material. The absence of a strong activating group like -NO₂ on the target structure makes a direct SNAr approach to introduce the methoxy or amine group less feasible without prior modification. youtube.com

A more direct and widely applicable targeted route involves the reductive amination of 4,6-dichloro-2-fluoro-3-methoxybenzaldehyde (B2580995). This strategy leverages the reliable synthesis of substituted benzaldehydes and the efficiency of the reductive amination process.

Scaffold Synthesis: Prepare 4,6-dichloro-2-fluoro-3-methoxybenzaldehyde through a sequence of regioselective halogenation and methoxylation reactions on a suitable starting material like 3-fluoroanisole (B32098) or a related phenol.

Reductive Amination: Convert the resulting aldehyde directly to the target benzylamine.

In this second step, the aldehyde is reacted with an ammonia source and a suitable reducing agent in a one-pot process. google.com The reaction first forms the corresponding N-(4,6-dichloro-2-fluoro-3-methoxybenzylidene)methanamine (an imine), which is then reduced in situ to yield this compound. nih.govias.ac.in

Common reducing agents for this transformation are presented in the table below.

Reducing AgentSolvent(s)Typical ConditionsReference(s)
Sodium Borohydride (NaBH₄)Methanol (B129727), EthanolRoom Temperature ias.ac.inresearchgate.net
Hydrogen (H₂) with Pd/C catalystMethanol, TolueneElevated pressure and/or temperature google.com
Benzylamine-boraneTHFRoom Temperature, Molecular Sieves tandfonline.com
Ruthenium Trichloride (RuCl₂(PPh₃)₃) with H₂t-amyl alcohol40 bar H₂, Ammonia nih.gov

Multi-step Convergent and Divergent Synthesis Approaches for Complex Analogue Preparation

The preparation of this compound and a library of its analogues can be approached through both convergent and divergent synthetic strategies.

Convergent Synthesis: A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For this compound, a logical convergent approach would involve the preparation of the substituted aromatic core, specifically 4,6-dichloro-2-fluoro-3-methoxybenzaldehyde, followed by the introduction of the aminomethyl group.

A plausible route to the key aldehyde intermediate could start from a less complex precursor, such as 2-fluoro-3-methoxytoluene. The synthesis would proceed via:

Regioselective Chlorination: The aromatic ring is subjected to electrophilic chlorination. The strongly activating methoxy group, in concert with the fluoro group, directs the incoming chloro substituents primarily to the C4 and C6 positions.

Side-Chain Functionalization: The methyl group of the resulting 4,6-dichloro-2-fluoro-3-methoxytoluene is then converted to an aldehyde. This can be achieved through radical bromination to form a benzyl bromide, followed by hydrolysis and oxidation, or more directly using a suitable oxidant like manganese dioxide (MnO₂). chemicalbook.com

Amination: The final benzylamine is synthesized from the aldehyde via reductive amination. This involves reacting the aldehyde with an ammonia source and a reducing agent (e.g., H₂/Pd, NaBH₃CN) to form the primary amine. acs.org Alternatively, Gabriel synthesis using potassium phthalimide (B116566) on the corresponding benzyl halide intermediate offers another classic route. researchgate.net

Divergent Synthesis: Divergent synthesis is a powerful strategy for generating a library of analogues from a common intermediate. nih.govresearchgate.net This approach maximizes efficiency when exploring structure-activity relationships. A suitable common intermediate for this purpose would be a highly functionalized benzene ring that allows for late-stage modifications.

For instance, starting with 4,6-dichloro-2-fluoro-3-methoxytoluene, various analogues can be prepared:

Oxidation of the methyl group to a carboxylic acid allows for the synthesis of amide analogues.

The benzyl alcohol, an intermediate in the aldehyde synthesis, can be used to prepare ether analogues.

The halogens on the ring, particularly the chlorine atoms, can be targets for further functionalization. Using selective transition metal-catalyzed cross-coupling reactions, one of the chloro groups could be replaced with other functionalities (e.g., cyano, alkyl, or aryl groups), leading to a diverse set of complex analogues. researchgate.netmasterorganicchemistry.com

Catalyst Systems and Reaction Condition Optimization in this compound Synthesis

The efficiency and selectivity of the synthetic steps leading to this compound are highly dependent on the choice of catalyst and the optimization of reaction conditions.

Role of Transition Metal Catalysis in C-C and C-N Bond Formation (e.g., Cross-Coupling for Aryl-Halogen Manipulation)

Transition metal catalysis is indispensable in modern organic synthesis for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are pivotal in the synthesis of complex molecules like the target benzylamine. researchgate.netrsc.orgyoutube.com

C-N Bond Formation: Palladium-catalyzed reactions are particularly prominent for C-N bond formation. rsc.orgnih.gov The Buchwald-Hartwig amination, for example, provides a direct method for coupling an aryl halide with an amine. mdpi.com In a potential synthesis of the target molecule, a precursor like 1-bromo-4,6-dichloro-2-fluoro-3-methoxybenzene could be coupled with a protected ammonia equivalent using a palladium catalyst with specialized ligands (e.g., phosphine-based ligands like XPhos or dppf) to form the aniline (B41778) precursor, which would then require further steps to introduce the methylamine (B109427) side chain. researchgate.netmdpi.com Copper-catalyzed methods, such as the Chan-Lam coupling, also offer an effective means of forming C-N bonds, often under milder conditions. researchgate.netnih.gov

C-C Bond Formation and Aryl-Halogen Manipulation: Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are fundamental for building the substituted aromatic core or for late-stage functionalization. nbinno.com For instance, a divergent synthesis could exploit the different reactivities of the C-Cl and C-F bonds. A palladium catalyst could selectively facilitate a Suzuki coupling at one of the C-Cl positions while leaving the more robust C-F bond intact, allowing for the introduction of new carbon-based substituents. nih.gov The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is crucial for controlling the catalyst's activity and selectivity. researchgate.net

Interactive Table: Comparison of Catalyst Systems for C-N Bond Formation
Reaction NameCatalyst SystemTypical SubstratesKey AdvantagesPotential Application in Synthesis
Buchwald-Hartwig Amination Pd(0) or Pd(II) catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) + Ligand (e.g., XPhos, RuPhos)Aryl Halides/Triflates, AminesHigh functional group tolerance, broad substrate scope. rsc.orgmdpi.comDirect amination of a halogenated benzene precursor.
Chan-Lam Coupling Copper salt (e.g., Cu(OAc)₂)Aryl Boronic Acids, AminesOften proceeds under mild, aerobic conditions. nih.govCoupling of a substituted arylboronic acid with an amine.
Ullmann Condensation Copper catalyst (often stoichiometric)Aryl Halides, AminesClassic method, effective for electron-deficient aryl halides.Amination of the dichlorofluoro-substituted aromatic ring.
Catalytic Reductive Amination Iridium or Ruthenium complexesAldehydes/Ketones, Amines, Reducing Agent (e.g., H₂)Direct conversion of carbonyls to amines, high atom economy. researchgate.netFinal step converting the aldehyde to the target benzylamine.

Influence of Solvent Systems, Temperature Gradients, and Pressure in Reaction Efficiency

The physical parameters of a reaction play a critical role in its outcome, influencing reaction rates, selectivity, and yield.

Solvent Systems: The choice of solvent is paramount. For transition metal-catalyzed cross-coupling reactions, polar aprotic solvents like tetrahydrofuran (B95107) (THF), dioxane, dimethylformamide (DMF), or toluene are commonly employed as they effectively dissolve both the organic substrates and the organometallic catalyst complexes. latech.edursc.org In amination reactions, the solvent can influence the competition between the desired amination and undesired reduction pathways. acs.org For instance, studies have shown that in reactions involving lithium aminoborohydrides, solvents like dioxane can favor amination over reduction. latech.eduacs.org The polarity and coordinating ability of the solvent can stabilize intermediates and transition states, directly impacting the reaction's energy profile. rsc.org

Temperature Gradients: Temperature is a key variable for controlling reaction kinetics. Many cross-coupling and C-H activation reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate. researchgate.net However, higher temperatures can also lead to side reactions, such as catalyst decomposition or the formation of byproducts. nih.gov Conversely, some reactions, like certain aminations, show higher selectivity at lower temperatures (e.g., 0 °C) where the desired Sₙ2 pathway is favored over competing reduction reactions. acs.org Careful optimization of the temperature gradient is therefore essential to maximize the yield of the desired product.

Pressure: Pressure is a significant factor primarily in reactions that involve gaseous reagents or produce gaseous byproducts. In the context of synthesizing this compound, a key step like reductive amination using hydrogen gas (H₂) would be highly pressure-dependent. Increasing the H₂ pressure can significantly increase the reaction rate. researchgate.net Similarly, if a carbonylation reaction using carbon monoxide (CO) were employed to install the aldehyde group, the CO pressure would be a critical parameter to control. researchgate.net

Interactive Table: Influence of Reaction Conditions on a Hypothetical Reductive Amination Step
ParameterConditionExpected Outcome on EfficiencyRationale
Solvent Apolar (e.g., Toluene)ModerateGood solubility for starting aldehyde, but may limit solubility of some amine salts.
Polar Aprotic (e.g., THF)GoodBalances solubility of organic and inorganic reagents. latech.edu
Polar Protic (e.g., Methanol)HighExcellent for dissolving amine salts and compatible with reducing agents like NaBH₄.
Temperature Low (0-25 °C)Slower Rate, Higher SelectivityFavors imine formation over side reactions. acs.org
Moderate (25-60 °C)Faster RateOptimal for many catalytic systems without significant decomposition.
High (>80 °C)Risk of ByproductsPotential for catalyst degradation and undesired side reactions. researchgate.netnih.gov
Pressure (H₂) Low (1 atm)Slow RateMay be insufficient for efficient catalytic hydrogenation.
High (5-50 bar)Increased RateHigher concentration of H₂ accelerates the reduction step. researchgate.net

Development of Environmentally Conscious and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to develop protocols that are not only efficient but also environmentally benign. rsc.orgrsc.org

The synthesis of complex molecules like this compound can be made more sustainable through several approaches:

Catalytic Methods: Utilizing catalytic amounts of reagents, particularly transition metals, instead of stoichiometric ones, significantly improves atom economy and reduces waste. sciepub.com Recoverable and reusable catalysts further enhance the sustainability of the process. mdpi.com

Solvent Choice: There is a growing trend towards using greener solvents. This includes bio-derived solvents like cyclopentyl methyl ether (CPME) or even water. mdpi.com "On-water" synthesis has been shown to be effective for certain reactions, offering simplified workup and reduced environmental impact. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle. Reductive amination, for example, is an atom-economical way to form amines. acs.org

Energy Efficiency: Employing catalysts that operate at lower temperatures and pressures reduces the energy consumption of the process. Microwave-assisted synthesis can also be a tool to reduce reaction times and energy usage. sciepub.com

By integrating these principles, the synthesis of this compound and its analogues can be designed to be both chemically effective and environmentally responsible.

Advanced Spectroscopic and Structural Characterization of 4,6 Dichloro 2 Fluoro 3 Methoxybenzylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4,6-Dichloro-2-fluoro-3-methoxybenzylamine in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, a complete picture of the proton and carbon framework, as well as the fluorine environment, can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the aromatic proton, the methoxy (B1213986) group protons, and the benzylic and amine protons.

Aromatic Region: A single proton is attached to the aromatic ring at the C5 position. This proton is expected to appear as a doublet due to coupling with the adjacent fluorine atom. Its chemical shift would be influenced by the surrounding electron-withdrawing chloro and fluoro substituents and the electron-donating methoxy group.

Methoxy Group: The three protons of the methoxy (-OCH₃) group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Benzylamine (B48309) Moiety: The two benzylic protons (-CH₂NH₂) would likely present as a singlet or a finely coupled multiplet, depending on the solvent and concentration, with a chemical shift around 3.8-4.2 ppm. The two amine protons (-NH₂) would also give rise to a broad singlet, the chemical shift of which is highly dependent on solvent, temperature, and concentration.

Aromatic Carbons: The six aromatic carbons will exhibit distinct signals. The carbons bearing the chlorine and fluorine atoms (C2, C4, C6) will show characteristic shifts and C-F coupling. The carbon attached to the methoxy group (C3) and the benzylamine group (C1) will also have unique chemical shifts.

Aliphatic Carbons: The methoxy carbon is expected in the 55-65 ppm region, while the benzylic carbon will appear further downfield, typically around 40-50 ppm.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at the C2 position. The chemical shift and coupling to the adjacent aromatic proton (H5) will provide definitive evidence for its position on the aromatic ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom/Group Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
Aromatic CH (C5-H) ~7.2-7.5 d ~115-125 (with C-F coupling)
Methoxy (-OCH₃) ~3.9 s ~60-65
Benzylic (-CH₂-) ~3.9-4.1 s ~40-45
Amine (-NH₂) variable br s -
C1-CH₂ - - ~130-140
C2-F - - ~150-160 (with large C-F coupling)
C3-OCH₃ - - ~145-155
C4-Cl - - ~125-135

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Ion Analysis

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₈H₈Cl₂FNO. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with a ratio of approximately 9:6:1.

Electron ionization (EI) mass spectrometry would induce fragmentation, providing valuable structural information. Key fragmentation pathways for benzylamines include the loss of the amino group and cleavage of the benzylic bond. whitman.edunih.govnih.govyoutube.com

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): The peak corresponding to the intact molecule, showing the characteristic isotopic pattern for two chlorine atoms.

[M-NH₂]⁺: Loss of the amino radical.

[M-CH₂NH₂]⁺: Cleavage of the benzylamine group to form a dichlorofluoromethoxybenzyl cation. This is often a prominent peak in the spectra of benzylamines. whitman.edunih.gov

Tropylium (B1234903) Ion Formation: Rearrangement of the benzyl (B1604629) cation to a more stable tropylium ion is a common fragmentation pathway for aromatic compounds. whitman.edu

Loss of Cl, F, OCH₃: Subsequent fragmentation could involve the loss of the halogen atoms or the methoxy group.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z (mass-to-charge ratio) Proposed Fragment Significance
223/225/227 [C₈H₈Cl₂FNO]⁺ Molecular Ion
207/209/211 [C₈H₆Cl₂FO]⁺ Loss of NH₂
193/195/197 [C₇H₄Cl₂FO]⁺ Loss of CH₂NH₂

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bond vibrations within the molecule.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C-O, C-F, and C-Cl bonds, as well as the aromatic ring.

N-H Stretching: The amine group will exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and benzyl groups will be just below 3000 cm⁻¹. pressbooks.pub

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring. pressbooks.pub

C-O Stretching: The aryl-alkyl ether linkage will show a strong absorption band around 1200-1250 cm⁻¹.

C-F and C-Cl Stretching: The carbon-fluorine and carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies

Functional Group Predicted FT-IR Frequency (cm⁻¹) Vibrational Mode
Amine (-NH₂) 3300-3500 N-H Stretch
Aromatic C-H 3030-3100 C-H Stretch
Aliphatic C-H 2850-2960 C-H Stretch
Aromatic C=C 1450-1600 C=C Stretch
Methoxy (C-O) 1200-1250 Asymmetric Stretch
C-F 1000-1400 C-F Stretch

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights (Applicable to related compounds, suggesting its relevance)

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been reported, this method would provide precise bond lengths, bond angles, and conformational details if a suitable single crystal could be obtained. It would reveal the orientation of the methoxy and benzylamine groups relative to the aromatic ring and detail any intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice. The application of X-ray crystallography has been fundamental in understanding the structure of a wide range of chemical compounds. nih.govpressbooks.publibretexts.org

Advanced Chromatographic Techniques for Purity Assessment, Separation, and Isolation Methodologies (e.g., Preparative HPLC, GC-MS)

Advanced chromatographic techniques are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a preparative mode, would be a primary method for isolating the compound in high purity. An analytical HPLC method, likely using a reversed-phase column with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water, would be developed to assess its purity. A UV detector would be suitable for detection due to the aromatic nature of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be suitable for analyzing the purity of the compound, provided it is sufficiently volatile and thermally stable. The mass spectrometer would provide confirmation of the identity of the main peak and any impurities. The use of GC-MS and HPLC for the analysis of amines has been well-established. google.com

Chemical Reactivity and Derivatization Pathways of 4,6 Dichloro 2 Fluoro 3 Methoxybenzylamine

Reactivity of the Primary Amine Functional Group

The primary amine (-NH₂) group is a versatile nucleophile and a site for the formation of numerous carbon-nitrogen bonds. Its reactivity is central to the derivatization of the molecule.

Primary amines readily undergo acylation when treated with acyl chlorides or anhydrides to form N-substituted amides. libretexts.orgbyjus.com This nucleophilic addition-elimination reaction typically proceeds rapidly. libretexts.org The reaction of 4,6-Dichloro-2-fluoro-3-methoxybenzylamine with an acyl chloride, such as ethanoyl chloride, would yield the corresponding N-(4,6-dichloro-2-fluoro-3-methoxybenzyl)amide. chemguide.co.uk These reactions are often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. byjus.comsimply.science

Similarly, sulfonylation occurs when the primary amine reacts with a sulfonyl chloride. thieme-connect.com This process, analogous to acylation, results in the formation of a stable sulfonamide. researchgate.net The conventional method involves reacting the amine with a sulfonyl chloride in the presence of a base to scavenge the HCl produced. researchgate.net This pathway allows for the introduction of a wide variety of sulfonyl groups onto the benzylamine (B48309) scaffold.

Table 1: Representative Acylation and Sulfonylation Reactions

Reagent Product Type General Product Structure
Acetyl Chloride Amide Image of the chemical structure of N-(4,6-dichloro-2-fluoro-3-methoxybenzyl)acetamide
Benzoyl Chloride Amide Image of the chemical structure of N-(4,6-dichloro-2-fluoro-3-methoxybenzyl)benzamide
Benzenesulfonyl Chloride Sulfonamide Image of the chemical structure of N-(4,6-dichloro-2-fluoro-3-methoxybenzyl)benzenesulfonamide
p-Toluenesulfonyl Chloride Sulfonamide Image of the chemical structure of N-(4,6-dichloro-2-fluoro-3-methoxybenzyl)-4-methylbenzenesulfonamide

The primary amine of this compound can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. wikipedia.org The mechanism involves a two-step process: a nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by the elimination of a water molecule to yield the imine. researchgate.netyoutube.com This reaction is typically catalyzed by acid and is reversible. The formation of a C=N double bond is a key transformation for creating more complex molecular architectures. youtube.com It should be noted that oximes are formed from the reaction of a carbonyl compound with hydroxylamine (B1172632), not from the benzylamine itself.

N-alkylation of this compound can be achieved by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. researchgate.net This can lead to the formation of secondary and tertiary amines; however, controlling the degree of alkylation to avoid mixtures of products can be challenging. researchgate.netacs.org

N-arylation, the formation of a bond between the amine nitrogen and an aromatic ring, can be accomplished using palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.gov This powerful method allows for the coupling of the benzylamine with aryl halides or triflates. nih.gov The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. nih.govacs.org This transformation is a key strategy for the synthesis of diarylamine structures.

Transformations Involving Halogen Substituents on the Aromatic Ring

The aromatic ring of this compound is substituted with two chlorine atoms and one fluorine atom, presenting opportunities for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution.

The chlorine atoms on the aromatic ring can serve as handles for various palladium-catalyzed cross-coupling reactions. Generally, aryl chlorides are less reactive than aryl bromides or iodides, often requiring more specialized catalysts (e.g., those with bulky, electron-rich phosphine ligands) and more forcing reaction conditions. acs.org The C-F bond is typically much less reactive in these oxidative addition steps than the C-Cl bond, allowing for selective reaction at the chloro-positions. acs.org Regioselectivity between the C4 and C6 chlorine atoms would be influenced by both steric and electronic factors, with the less sterically hindered position often being more reactive.

Suzuki Reaction : This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or ester, to form a biaryl structure. acs.org

Heck Reaction : This involves the coupling of the aryl chloride with an alkene to form a substituted alkene. The reaction mechanism includes oxidative addition, migratory insertion, and beta-hydride elimination. numberanalytics.combyjus.comrsc.org

Sonogashira Reaction : This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne. numberanalytics.comorganic-chemistry.orgwikipedia.org It is typically co-catalyzed by copper(I) salts, although copper-free versions have been developed. wikipedia.orglibretexts.org

Stille Reaction : This involves the coupling of the aryl chloride with an organostannane (organotin) reagent. wikipedia.org While effective, the toxicity of the tin reagents is a significant drawback. wikipedia.orgyoutube.com The use of aryl chlorides in Stille reactions can be challenging but is achievable with appropriate catalytic systems. acs.orgresearchgate.netnih.gov

Table 2: Potential Palladium-Catalyzed Cross-Coupling Products

Coupling Reaction Coupling Partner Potential Product (at one chloro position)
Suzuki Phenylboronic acid 4-Chloro-2-fluoro-3-methoxy-6-phenylbenzylamine
Heck Styrene 4-Chloro-2-fluoro-3-methoxy-6-styrylbenzylamine
Sonogashira Phenylacetylene 4-Chloro-2-fluoro-3-methoxy-6-(phenylethynyl)benzylamine
Stille Tributyl(phenyl)stannane 4-Chloro-2-fluoro-3-methoxy-6-phenylbenzylamine

Aryl halides can undergo nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently electron-deficient. wikipedia.org This typically requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. pressbooks.pub The reaction proceeds via an addition-elimination mechanism, involving the formation of a stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

Reactivity of the Methoxy (B1213986) Group and its Chemical Transformations

The methoxy group (-OCH₃) on the aromatic ring of this compound is a key site for chemical modification, primarily through ether cleavage reactions. This transformation, known as O-demethylation, results in the formation of a hydroxyl group (-OH), which can then serve as a handle for further derivatization.

The cleavage of aromatic methyl ethers can be achieved under various conditions, often requiring strong acids, Lewis acids, or nucleophilic reagents. For instance, reagents like boron tribromide (BBr₃) are highly effective for the demethylation of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

In the context of poly-substituted aromatic compounds, the efficiency and selectivity of O-demethylation can be influenced by the nature and position of other substituents. The electron-withdrawing halogen atoms on the ring of this compound can impact the electron density at the methoxy group, potentially affecting its reactivity.

Furthermore, enzymatic methods for O-demethylation are gaining prominence as they often offer higher selectivity and milder reaction conditions. Enzymes such as cytochrome P450 monooxygenases and 2-oxoglutarate/Fe(II)-dependent dioxygenases have been shown to catalyze the O-demethylation of various methoxylated plant secondary metabolites, including benzylisoquinoline alkaloids. nih.govsemanticscholar.org These biocatalytic systems operate through oxidative mechanisms, typically involving the hydroxylation of the methyl group followed by the elimination of formaldehyde. nih.gov While specific studies on the enzymatic demethylation of this compound are not prevalent, the principles from related systems suggest its potential susceptibility to such transformations.

The table below summarizes potential O-demethylation reactions applicable to the methoxy group of the title compound, based on general knowledge of aromatic ether cleavage.

Reagent/Catalyst SystemReaction TypePotential Product
Boron tribromide (BBr₃)Lewis acid-mediated cleavage4,6-Dichloro-2-fluoro-3-hydroxybenzylamine
Hydrogen bromide (HBr)Strong acid-mediated cleavage4,6-Dichloro-2-fluoro-3-hydroxybenzylamine
Thiophenolate saltsNucleophilic demethylation4,6-Dichloro-2-fluoro-3-hydroxybenzylamine
Cytochrome P450 enzymesOxidative demethylation4,6-Dichloro-2-fluoro-3-hydroxybenzylamine

Regioselectivity and Stereoselectivity in Reactions of this compound and its Derivatives

The presence of a chiral center, which can be introduced at the benzylic carbon or on a substituent attached to the amino group, allows for the exploration of stereoselective reactions. The directing effects of the substituents on the aromatic ring also play a crucial role in determining the regioselectivity of further chemical modifications.

Reactions involving the benzylamine moiety can be directed to specific positions on the aromatic ring. For instance, ortho-lithiation directed by the amino group (after suitable protection) can lead to substitution at the C-5 position. The interplay between the directing effects of the amino, methoxy, and halogen substituents will govern the outcome of electrophilic aromatic substitution reactions.

When considering the stereochemistry, if this compound is resolved into its enantiomers or is derivatized with a chiral auxiliary, subsequent reactions can proceed with a high degree of stereocontrol. For example, the stereoselective addition of nucleophiles to imines derived from chiral benzylamines is a well-established method for the asymmetric synthesis of more complex amine structures.

The synthesis of substituted diarylmethylamines can be achieved through stereospecific intramolecular electrophilic arylation of lithiated ureas derived from chiral benzylamines. acs.org This methodology allows for the creation of a new, fully substituted stereogenic center with high enantiomeric purity. acs.org

Enzymatic kinetic resolution is another powerful tool for obtaining enantiomerically pure benzylamines. Lipases are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. This approach could be applied to this compound to prepare its individual enantiomers for further stereoselective synthesis.

The table below outlines potential stereoselective reactions involving derivatives of this compound.

Reaction TypeChiral InfluencePotential Outcome
Asymmetric alkylationChiral auxiliary on the nitrogenDiastereoselective formation of a new C-C bond
Stereoselective reduction of imineChiral reducing agentEnantioselective synthesis of a secondary amine
Enzymatic kinetic resolutionLipase-catalyzed acylationSeparation of enantiomers
Diastereoselective additionChiral nucleophile to a derived imineFormation of a new stereocenter with high diastereomeric excess

Computational and Theoretical Chemistry Studies on 4,6 Dichloro 2 Fluoro 3 Methoxybenzylamine

Electronic Structure and Molecular Orbital Analysis (e.g., Density Functional Theory (DFT) Calculations)

The electronic properties of the benzene (B151609) ring are significantly influenced by its substituents. The methoxy (B1213986) group (-OCH3) is an electron-donating group through resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the fluorine and chlorine atoms are electron-withdrawing groups due to their high electronegativity (inductive effect), which can also influence the ring's electron density through resonance. The benzylamine (B48309) group (-CH2NH2) is generally considered to be weakly electron-donating.

The interplay of these electronic effects would create a unique electron distribution across the molecule. DFT calculations could precisely map this through molecular electrostatic potential (MEP) surfaces, indicating regions of high and low electron density, which are potential sites for electrophilic and nucleophilic attack, respectively.

The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests a more reactive species. For 4,6-dichloro-2-fluoro-3-methoxybenzylamine, the combination of electron-donating and electron-withdrawing groups would likely result in a moderately sized HOMO-LUMO gap.

Hypothetical DFT-Calculated Electronic Properties:

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy~ -1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap~ 5.3 eVSuggests moderate chemical stability and reactivity.
Dipole Moment~ 2.5 DIndicates the overall polarity of the molecule.

Note: The values in this table are hypothetical and based on typical values for similarly substituted aromatic compounds.

Conformational Analysis and Energetic Profiles of the Compound

The conformational flexibility of this compound primarily arises from the rotation around the C-C bond of the benzylamine group and the C-O bond of the methoxy group. Conformational analysis, likely performed using molecular mechanics or DFT, would aim to identify the most stable conformations (lowest energy) of the molecule.

The presence of bulky chlorine atoms and a fluorine atom adjacent to the methoxy and benzylamine groups would introduce significant steric hindrance. This steric strain would likely restrict the free rotation of these groups, leading to a limited number of preferred conformations. For instance, the methoxy group's methyl moiety would likely orient itself to minimize interaction with the adjacent chlorine atom. Similarly, the aminomethyl group's orientation will be influenced by the neighboring fluorine atom.

A potential energy surface scan for the rotation of the benzylamine and methoxy groups would reveal the energy barriers between different conformations and identify the global minimum energy structure. This information is critical for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors. Studies on similar molecules, like 2,6-difluoro-3-methoxybenzamide, have shown that halogen substituents can induce non-planar conformations which can be crucial for biological activity. lab-chemicals.com

Predicted Stable Conformations and Energy Barriers:

Dihedral Angle (C-C-N-H)Dihedral Angle (C-C-O-C)Relative Energy (kcal/mol)
~60°~0°0 (Global Minimum)
~180°~0°+1.5
~60°~180°+2.0

Note: This table presents hypothetical data to illustrate the likely outcomes of a conformational analysis.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, can be employed to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra can then be compared with experimentally obtained data for validation of the computational model and structural confirmation.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. The electron-donating and withdrawing groups on the benzene ring would cause distinct shifts in the signals of the aromatic protons and carbons. The fluorine atom would also lead to characteristic splitting patterns in the ¹³C and ¹H NMR spectra due to spin-spin coupling. While experimental NMR data for the specific title compound is not publicly available, data for analogs like 3-methoxybenzylamine (B130926) can provide a reference for the expected chemical shifts of the benzylamine and methoxy protons. chemicalbook.com

IR Spectroscopy: The IR spectrum is determined by the vibrational modes of the molecule. Characteristic peaks would be expected for the N-H stretching of the amine, C-H stretching of the aromatic ring and methyl group, C-O stretching of the methoxy group, and C-Cl and C-F stretching of the halogen substituents. Computational predictions of these vibrational frequencies can aid in the assignment of experimental IR spectra.

Hypothetical Predicted vs. Experimental Spectroscopic Data:

Spectroscopic DataPredicted ValueExpected Experimental Range
¹H NMR (aromatic H)7.0-7.5 ppm6.5-8.0 ppm
¹H NMR (-CH₂-)~3.9 ppm3.5-4.5 ppm
¹H NMR (-OCH₃)~3.8 ppm3.7-4.0 ppm
IR (N-H stretch)3350-3450 cm⁻¹3300-3500 cm⁻¹
IR (C-O stretch)~1250 cm⁻¹1200-1300 cm⁻¹

Note: The predicted values are hypothetical and serve as an illustration. Experimental ranges are based on typical values for functional groups in similar chemical environments.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms and analyzing the transition states of chemical reactions involving this compound. For instance, the benzylamine group can undergo various reactions, such as N-alkylation or acylation. The aromatic ring could also participate in electrophilic or nucleophilic aromatic substitution reactions, although the substitution pattern would be complex due to the multiple substituents.

By modeling the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. This includes locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For example, a computational study could investigate the nucleophilic substitution of one of the chlorine atoms. The calculations would help determine which chlorine atom is more susceptible to substitution and would provide the structure and energy of the Meisenheimer complex intermediate. Such studies on related chloro-nitro-aromatic compounds have provided deep insights into their reactivity. nih.gov

Quantitative Structure-Property Relationships (QSPR) in Understanding Chemical Reactivity and Stability

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties or biological activities. For a set of analogs of this compound, a QSPR model could be developed to predict properties like solubility, boiling point, or chemical stability.

The first step in a QSPR study is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Subsequently, a statistical method, such as multiple linear regression or partial least squares, is used to build a model that correlates a subset of these descriptors with the property of interest. A robust QSPR model can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

For instance, a QSPR model could be developed to predict the chemical stability of a series of substituted benzylamines. The model might reveal that stability is correlated with specific electronic and steric descriptors, providing valuable insights for the design of more stable analogs.

Strategic Role of 4,6 Dichloro 2 Fluoro 3 Methoxybenzylamine As a Precursor in Complex Chemical Syntheses

Building Block for Nitrogen-Containing Heterocyclic Systems (e.g., Pyrimidines, Quinazolines, Fused Systems)

The primary amine functionality of 4,6-Dichloro-2-fluoro-3-methoxybenzylamine makes it an ideal starting material for the synthesis of a wide range of nitrogen-containing heterocycles, which are core structures in many biologically active compounds. growingscience.comnih.gov

Pyrimidines: The synthesis of pyrimidines often involves the condensation of a C-C-C fragment with an N-C-N fragment, such as an amidine. wikipedia.orgorganic-chemistry.org Benzylamines can be incorporated into pyrimidine synthesis through various multi-component strategies. For instance, metal-catalyzed three-component reactions of benzyl (B1604629) alcohols (which can be derived from benzylamines), alkynes, and amidines provide a pathway to functionalized pyrimidines. researchgate.net While direct synthesis from a benzylamine (B48309) is less common than from amidines, the benzylamine moiety can be used to construct precursors that subsequently undergo cyclization to form the pyrimidine ring. nih.gov The specific substituents on the aromatic ring of this compound would be carried into the final pyrimidine structure, allowing for the fine-tuning of its chemical and physical properties.

Quinazolines: Quinazolines and their derivatives are a prominent class of fused heterocycles with significant pharmacological applications. researchgate.net A common and effective method for their synthesis is the reaction between an o-aminobenzylamine and another benzylamine, which undergoes oxidative condensation, intramolecular cyclization, and aromatization. nih.gov This approach allows for the direct incorporation of the substituted benzyl group from this compound into the final quinazoline product. Alternative methods include the condensation of o-aminobenzamides with benzylamines in the presence of an oxidant like H₂O₂ or base-mediated cyclization between a 2-nitrobenzyl alcohol and a benzylamine. aip.org These methods highlight the versatility of the benzylamine core in constructing this important heterocyclic scaffold.

Fused Systems: Beyond quinazolines, the benzylamine scaffold is integral to creating more complex fused heterocyclic systems. nih.govorientjchem.org Isoquinolines, for example, can be prepared from benzylamine through the Schlittler-Müller modification of the Pomeranz–Fritsch reaction. wikipedia.org The reactivity of the amine allows it to be a key component in cyclization reactions that build bicyclic and polycyclic frameworks, which are prevalent in natural products and medicinal chemistry. researchgate.netresearchgate.net

Table 1: Potential Heterocyclic Systems Derived from Benzylamine Precursors

Heterocycle Class General Precursors Role of Benzylamine
Pyrimidines β-Dicarbonyl compounds, Amidines Source for amidine precursor or component in MCRs
Quinazolines o-Aminobenzylamines, Aldehydes/Benzylamines Reactant providing a key substituent at the 2-position
Isoquinolines Benzylamine, Glyoxal acetal Core building block providing the benzyl fragment

Scaffold for Polymer Derivatization and Advanced Material Science Applications

The chemical properties of this compound lend themselves to applications in material science, particularly in the derivatization of polymers. The nucleophilic primary amine can react with various functional groups on polymer backbones to introduce the unique dichloro-fluoro-methoxy-phenyl moiety.

This post-polymerization modification can significantly alter the properties of the original polymer. For instance, reacting the benzylamine with a polymer containing acrylic acid units, using a suitable condensing agent, results in the formation of N-substituted polyacrylamides. semanticscholar.org Similarly, it can be grafted onto polymers with electrophilic groups like maleimide or epoxide functionalities. uctm.edu

The introduction of the highly substituted aromatic ring can enhance thermal stability, modify solubility, and alter the optical and electronic properties of the material. The presence of halogen atoms is known to impact flame retardancy and refractive index, making such modified polymers potentially useful in coatings, specialty plastics, and electronic components. The benzylamine itself can be used to protect reactive sites during solid-phase synthesis, demonstrating its utility in the controlled construction of complex macromolecules. nih.gov

Development of Novel Chemical Reagents and Catalysts Utilizing the Benzylamine Core

The benzylamine framework is a common structural motif in the design of ligands for metal catalysts and as a component of various chemical reagents. sinocurechem.com The nitrogen atom can coordinate to metal centers, and the benzyl group provides steric bulk and electronic influence that can be tuned to control the reactivity and selectivity of a catalytic process.

While specific research on this compound as a direct catalyst or reagent is not widespread, its structural features suggest significant potential. It can serve as a precursor for:

Schiff Bases: Condensation with aldehydes or ketones yields Schiff bases (imines), which are versatile ligands for a wide range of transition metals used in catalysis.

Amide-Based Ligands: Acylation of the amine group produces amides that can also act as ligands. wikipedia.org

Resolving Agents: Chiral derivatives of benzylamine are used as resolving agents for racemic mixtures. The specific substitutions on this compound could be leveraged in the design of new resolving agents.

Organocatalysts: Benzylamine derivatives can act as organocatalysts, for example, in promoting CO₂ absorption. chemicalbook.com

Furthermore, benzylamine itself is a key intermediate in the synthesis of more complex reagents and industrial chemicals, including explosives and corrosion inhibitors. google.com

Application in Multi-Component Reactions for Enhanced Molecular Diversity and Efficiency

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step by combining three or more reactants. mdpi.com Primary amines are fundamental components in many of the most well-known MCRs, making this compound a highly valuable substrate for generating diverse chemical libraries. beilstein-journals.org

Examples of MCRs where this benzylamine could be a key component include:

Ugi and Passerini Reactions: These reactions combine an amine, a carbonyl compound, an isocyanide, and (in the Ugi reaction) a carboxylic acid to produce α-acylamino carboxamides or α-acyloxy carboxamides. The benzylamine would serve as the amine input.

Strecker Synthesis: A three-component reaction between an aldehyde, an amine, and cyanide to form α-aminonitriles, which are precursors to amino acids.

Mannich Reaction: This reaction involves an amine, a non-enolizable aldehyde, and a compound containing an acidic proton to form β-amino-carbonyl compounds, known as Mannich bases.

Hantzsch Dihydropyridine Synthesis: While typically using ammonia (B1221849), primary amines can be used in variations of this reaction to produce substituted pyridines.

The use of this compound in such reactions allows for the direct and efficient incorporation of its unique electronic and steric features into a larger molecular scaffold, rapidly generating novel compounds for screening in drug discovery and materials science. mdpi.comnih.gov

Table 2: Role of Primary Amines in Key Multi-Component Reactions

Reaction Name Components Product Type Role of this compound
Ugi Reaction Amine, Aldehyde/Ketone, Isocyanide, Carboxylic Acid α-Acylamino Carboxamide Amine component
Passerini Reaction Amine, Aldehyde/Ketone, Isocyanide α-Acyloxy Carboxamide Amine component
Strecker Synthesis Amine, Aldehyde/Ketone, Cyanide Source α-Aminonitrile Amine component

Emerging Research Avenues and Future Perspectives in the Chemistry of 4,6 Dichloro 2 Fluoro 3 Methoxybenzylamine

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The unique electronic and steric environment of 4,6-dichloro-2-fluoro-3-methoxybenzylamine suggests a rich and largely unexplored reactivity profile. The interplay of the substituents on the aromatic ring is expected to modulate the nucleophilicity of the amine and the reactivity of the aromatic core in fascinating ways.

The primary amine group is a key site for a multitude of chemical transformations. Standard reactions such as N-alkylation and N-acylation are expected to proceed, providing access to a diverse library of secondary and tertiary amines, and amides, respectively. The conditions for these reactions, however, may require careful optimization due to the steric hindrance imposed by the ortho-fluorine atom and the electronic effects of the other ring substituents.

Beyond these fundamental reactions, there is significant scope for exploring more complex transformations. For instance, the benzylamine (B48309) moiety can participate in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl derivatives. organic-chemistry.orgnih.govuwindsor.canih.govresearchgate.net The electron-rich nature of the amine, despite the halogen substituents on the ring, should facilitate these transformations.

The aromatic ring itself presents opportunities for further functionalization. While the ring is already heavily substituted, electrophilic aromatic substitution reactions could potentially be directed to the remaining unsubstituted position, although the combined deactivating effect of the halogens would necessitate harsh reaction conditions. Conversely, the chlorine atoms could be targets for nucleophilic aromatic substitution (SNAr) reactions, particularly with potent nucleophiles, or could participate in various cross-coupling reactions.

A summary of potential transformations is presented in the table below.

Reaction Type Potential Reagents and Conditions Expected Product Class
N-AlkylationAlkyl halides, Reductive amination with aldehydes/ketonesSecondary and Tertiary Amines
N-AcylationAcyl chlorides, Acid anhydridesAmides
Buchwald-Hartwig AminationAryl halides/triflates, Pd catalyst, Ligand, BaseN-Aryl Benzylamines
Nucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., alkoxides, thiolates)Ether or Thioether derivatives

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

The development of efficient and scalable synthetic routes is paramount for the widespread utilization of this compound. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes in terms of safety, reproducibility, and throughput. chemicalbook.comlab-chemicals.com

The synthesis of the benzylamine itself is a prime candidate for flow chemistry. A likely synthetic route involves the reductive amination of the corresponding aldehyde, 4,6-dichloro-2-fluoro-3-methoxybenzaldehyde (B2580995). This aldehyde can be prepared from commercially available precursors. google.comcnrs.fr A continuous flow process could integrate the formation of the imine intermediate followed by its immediate reduction in a packed-bed reactor containing a suitable catalyst, minimizing reaction times and improving yield and purity.

Furthermore, the derivatization of this compound can be readily adapted to automated platforms. Parallel synthesisers can be employed to rapidly generate a library of derivatives by reacting the parent amine with a diverse set of alkylating or acylating agents. This high-throughput approach would be invaluable for screening potential applications in various fields. The integration of online analytics, such as HPLC or mass spectrometry, would allow for real-time reaction monitoring and optimization. lab-chemicals.com

Process Flow Chemistry/Automation Advantage Key Parameters for Optimization
Synthesis of the BenzylamineImproved safety, higher yield, reduced reaction time, easier scale-up.Residence time, temperature, pressure, catalyst loading, reagent stoichiometry.
Library Synthesis (Derivatization)High-throughput screening, rapid generation of diverse compounds.Reagent dispensing, reaction time, temperature, automated work-up and purification.

Advanced Applications in Non-Biological Material Science and Chemical Engineering

The unique combination of functional groups in this compound makes it an attractive building block for advanced materials with tailored properties. Halogenated aromatic compounds are known to impart desirable characteristics such as flame retardancy, thermal stability, and altered electronic properties to polymers and other materials. nih.gov

One promising area of application is in the development of high-performance polymers. The benzylamine can be used as a monomer or a cross-linking agent in the synthesis of polyamides, polyimides, or epoxy resins. eurochlor.orgfao.org The incorporation of the dichlorofluoro-substituted aromatic ring is expected to enhance the thermal stability and flame resistance of the resulting polymers. The methoxy (B1213986) group could also influence the polymer's solubility and processing characteristics.

In the field of chemical engineering, substituted benzylamines can serve as curing agents for epoxy resins. eurochlor.org The reactivity of the amine groups with the epoxy ring leads to the formation of a cross-linked network. The specific substitution pattern of this compound could lead to epoxy resins with improved adhesion, chemical resistance, and thermal properties, making them suitable for demanding applications in coatings, adhesives, and composites. nih.gov

Material Class Potential Role of the Compound Anticipated Property Enhancement
High-Performance PolymersMonomer, Cross-linking agentIncreased thermal stability, flame retardancy, modified solubility.
Epoxy ResinsCuring AgentImproved chemical resistance, enhanced thermal properties, better adhesion.
Functional CoatingsAdditiveHydrophobicity, anti-fouling properties, UV resistance.

Sustainable Synthesis Methodologies and Environmental Impact Assessment for Industrial Scale-Up

As with any chemical intended for industrial use, the development of sustainable synthesis methodologies and a thorough environmental impact assessment are crucial. google.comosti.govacademie-sciences.fr The principles of green chemistry should guide the design of the manufacturing process to minimize waste, reduce energy consumption, and utilize less hazardous materials.

For the synthesis of this compound, this would involve exploring catalytic routes that avoid the use of stoichiometric reagents. For example, the reductive amination of the precursor aldehyde could be performed using catalytic hydrogenation with a recyclable catalyst, generating water as the only byproduct. The use of greener solvents or even solvent-free conditions should also be investigated.

An environmental impact assessment (EIA) would be necessary before any large-scale production. uwindsor.ca This assessment would evaluate the potential risks associated with the manufacturing process, including the toxicity and persistence of the starting materials, intermediates, and the final product. The environmental fate of halogenated aromatic compounds is of particular concern due to their potential for bioaccumulation and persistence. osti.govacademie-sciences.fr Studies on the biodegradability and potential ecotoxicity of this compound and its derivatives would be essential to ensure its safe and responsible use.

Sustainability Aspect Green Chemistry Approach Environmental Assessment Focus
SynthesisCatalytic Reductive Amination, Use of Green Solvents, Atom EconomyWaste generation, energy consumption, hazard profile of reagents.
Product LifecycleDesign for DegradabilityPersistence, Bioaccumulation, Ecotoxicity.
Industrial ProcessContinuous Flow ManufacturingResource efficiency, process safety, emissions control.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4,6-Dichloro-2-fluoro-3-methoxybenzylamine, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves sequential functionalization of a benzyl backbone. A plausible route includes:

Chlorination/Fluorination: Start with a methoxy-substituted benzene derivative. Use directed ortho-metalation (e.g., LDA) to introduce fluorine at the 2-position, followed by electrophilic chlorination at 4,6-positions using Cl₂/FeCl₃ .

Reductive Amination: Convert the benzyl bromide intermediate (synthesized via bromination with PBr₃) to the amine using NaBH₄ or LiAlH₄ in anhydrous THF .
Optimization Tips:

  • Control reaction temperature (<0°C for fluorination to prevent side reactions).
  • Use protecting groups (e.g., acetyl for methoxy) during halogenation steps to avoid unwanted substitutions .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify methoxy (-OCH₃) singlet at δ 3.8–4.0 ppm and benzylamine protons (CH₂NH₂) as a broad singlet near δ 1.5–2.5 ppm .
    • ¹³C NMR: Confirm fluorine and chlorine substituents via characteristic deshielding effects (e.g., C-F at ~160 ppm, C-Cl at ~125–135 ppm) .
  • HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ~234.6 g/mol) .
  • Elemental Analysis: Validate Cl/F content (±0.3% deviation) .

Advanced: How do substituent positions (chloro, fluoro, methoxy) influence the electronic and steric properties of benzylamine derivatives?

Methodological Answer:

  • Electronic Effects:
    • Fluorine at the 2-position exerts strong electron-withdrawing inductive effects, reducing amine basicity (pKa ~8.5 vs. ~9.8 for unsubstituted benzylamine) .
    • Methoxy at 3-position provides electron-donating resonance, counteracting fluorine’s inductive effect on aromatic ring reactivity .
  • Steric Effects:
    • 4,6-Dichloro substitution creates steric hindrance, slowing nucleophilic attacks at the benzene ring. Molecular modeling (DFT) can predict spatial arrangements .
  • Experimental Validation: Compare Hammett σ values for substituents and conduct kinetic studies on derivatization reactions .

Advanced: How can researchers resolve contradictions in spectral data for halogenated methoxybenzylamines?

Methodological Answer:

  • Case Study: Discrepancies in ¹H NMR splitting patterns may arise from rotational isomerism or solvent effects.
  • Strategies:
    • Variable Temperature NMR: Cool samples to -40°C to slow rotation and simplify splitting .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
    • X-ray Crystallography: Confirm spatial arrangement of substituents unambiguously .
  • Control Experiments: Synthesize analogs with single substituents to isolate spectral contributions .

Basic: What protocols ensure safe handling and long-term stability of this compound?

Methodological Answer:

  • Storage:
    • Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation and oxidation .
    • Use desiccants (silica gel) to avoid hydrolysis of the amine group.
  • Handling:
    • Work in a fume hood with nitrile gloves; amine vapors can cause respiratory irritation .
    • Quench waste with 10% acetic acid before disposal to neutralize reactive amines .

Advanced: How can computational methods predict the solubility and reactivity of this compound?

Methodological Answer:

  • Solubility Prediction:
    • Use COSMO-RS simulations to estimate logP (predicted ~2.8) and solubility in polar aprotic solvents (e.g., DMF > DMSO) .
  • Reactivity Modeling:
    • DFT calculations (B3LYP/6-31G*) can map electrophilic aromatic substitution sites and transition states for derivatization reactions .
  • Validation: Compare computed IR spectra with experimental data to refine force-field parameters .

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